molecular formula C9H10FIO2 B1615232 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene CAS No. 933672-22-1

1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene

Cat. No. B1615232
CAS RN: 933672-22-1
M. Wt: 296.08 g/mol
InChI Key: XRTGMMWTCFKBPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Aromatic Nucleophilic Substitution

  • Study: Dimethyl(trimethylsilyl)phosphane (Me3SiPMe2) has been used for the substitution of fluorine in various difluorobenzenes, including structures related to 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, to create compounds like 1-(dimethylphosphanyl)-2-fluorobenzene (Goryunov et al., 2010).

Synthesis and Characterization

  • Study: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound with structural similarities to 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, was synthesized and characterized using various techniques such as X-ray crystallography and NMR (Sweeney et al., 2018).

Radiolabelling and Imaging

  • Study: Fluorinated benzenes, including 4-fluoroiodobenzene, have been used as precursors for organometallic nucleophilic reagents in the preparation of radiolabeled compounds, demonstrating potential in medical imaging (Gail & Coenen, 1994).

Organometallic Chemistry

  • Study: Fluorobenzenes are increasingly recognized as versatile solvents and ligands in organometallic chemistry, demonstrating potential uses in catalysis and organic synthesis (Pike et al., 2017).

Materials Science and Energy Storage

  • Study: Dialkoxybenzenes, which are structurally related to 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, have been explored as catholyte materials in non-aqueous redox flow batteries, particularly for improving chemical stability and energy capacity (Zhang et al., 2017).

Safety And Hazards

This involves identifying the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve properties, or areas that need further investigation .

properties

IUPAC Name

1-(dimethoxymethyl)-2-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIO2/c1-12-9(13-2)7-4-3-6(11)5-8(7)10/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGMMWTCFKBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C(C=C1)I)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650446
Record name 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene

CAS RN

933672-22-1
Record name 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933672-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-(dimethoxymethyl)-2-fluoro-4-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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